4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-chlorophenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole ring is further substituted with a 1,3-benzodioxol-5-yl group, a fused aromatic system with electron-rich methylenedioxy substituents.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-13-2-4-14(5-3-13)23-9-12(8-17(23)24)19-21-18(22-27-19)11-1-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXAKSBBSKEJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dim
Biological Activity
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one represents a novel class of bioactive compounds that integrate the oxadiazole and pyrrolidine moieties. This article discusses its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN3O3
- Molecular Weight : 300.74 g/mol
- CAS Number : Not specified in sources but related compounds exist with CAS numbers indicating similar structures.
Biological Activity Overview
Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, to exhibit various biological activities. The following sections detail specific activities observed in related compounds.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant antibacterial properties. For instance:
- A series of synthesized compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
- The most active derivatives had IC50 values significantly lower than reference standards, suggesting robust antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7l | Salmonella typhi | 2.14 | Strong |
| 7m | Bacillus subtilis | 0.63 | Strong |
| 7n | Escherichia coli | 21.25 | Moderate |
| 7o | Staphylococcus aureus | 19.00 | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
- Inhibition studies revealed that several derivatives exhibited strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative disorders.
- Urease inhibition was particularly notable, with some compounds showing IC50 values as low as , indicating potential for therapeutic applications in managing urea cycle disorders .
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14 |
| 7m | Urease | 0.63 |
| 7n | Urease | 1.13 |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
- Synthesis and Characterization : A study synthesized a series of oxadiazole-piperidine hybrids and characterized their structures using NMR and mass spectrometry .
- Biological Evaluation : The synthesized compounds were subjected to biological evaluations against various bacterial strains and enzyme assays, demonstrating a broad spectrum of activity .
- Mechanistic Insights : Molecular docking studies provided insights into the interactions between these compounds and their biological targets, elucidating the mechanisms underlying their activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules, focusing on substituents, core heterocycles, and functional groups:
Key Structural and Electronic Differences:
Oxadiazole Substituents: The target compound’s 1,3-benzodioxol-5-yl group is electron-rich due to the methylenedioxy moiety, enhancing π-π interactions. In contrast, PSN375963’s 4-butylcyclohexyl group introduces steric bulk and lipophilicity, while PSN632408’s 4-pyridinyl group allows for hydrogen bonding .
Heterocyclic Core: The pyrrolidin-2-one core in the target compound contains a lactam group, enabling hydrogen bonding with biological targets. Rimonabant’s pyrazole core lacks the lactam but includes a carboxamide group, critical for its cannabinoid receptor antagonism .
Biological Implications: The 4-chlorophenyl group in the target compound mirrors substituents in rimonabant, suggesting possible CNS activity. However, the absence of a pyrazole or carboxamide group may shift target specificity .
Computational and Experimental Analysis Insights
- Structural Determination : Tools like SHELX () are widely used for crystallographic refinement of similar small molecules. For example, the oxadiazole ring’s bond lengths and angles in the target compound could be compared to those in PSN375963 or PSN632408 to assess conformational stability .
- Electronic Properties: Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials (ESP) to contrast the benzodioxol group’s electron density with the trifluoromethoxyphenyl group in ’s compound. Such differences would influence reactivity and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
